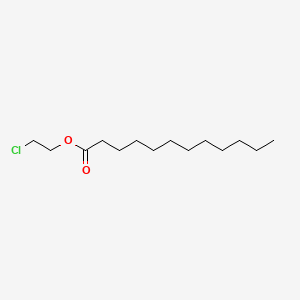

2-Chloroethyl laurate

CAS No.: 64919-15-9

Cat. No.: VC3713238

Molecular Formula: C14H27ClO2

Molecular Weight: 262.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64919-15-9 |

|---|---|

| Molecular Formula | C14H27ClO2 |

| Molecular Weight | 262.81 g/mol |

| IUPAC Name | 2-chloroethyl dodecanoate |

| Standard InChI | InChI=1S/C14H27ClO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13H2,1H3 |

| Standard InChI Key | PPRUSMUBWUQYRY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCC(=O)OCCCl |

| Canonical SMILES | CCCCCCCCCCCC(=O)OCCCl |

Introduction

Physical and Chemical Properties

2-Chloroethyl laurate possesses specific physical and chemical properties that determine its behavior in various applications and chemical reactions. Understanding these properties is essential for its proper handling, storage, and utilization in research and industrial processes.

Basic Identification and Structural Information

The compound is clearly identified through several standard chemical identifiers as detailed below:

| Property | Value |

|---|---|

| Chemical Name | 2-Chloroethyl laurate |

| Synonyms | 2-Chloroethyl dodecanoate, Lauric Acid 2-Chloroethyl Ester |

| CAS Number | 64919-15-9 |

| MDL Number | MFCD00059475 |

| Molecular Formula | C₁₄H₂₇ClO₂ |

| Molecular Weight | 262.82 g/mol |

The compound features a lauric acid backbone esterified with a 2-chloroethyl group, creating a structure that combines the properties of fatty acid esters with the reactivity of the chloroethyl functionality .

Physical Properties

2-Chloroethyl laurate presents as a clear liquid at room temperature with specific physical characteristics that affect its handling and applications:

| Physical Property | Value |

|---|---|

| Physical State | Clear Liquid |

| Boiling Point | 187°C/10mmHg |

| Density | 0.96 (20°C) |

| Appearance | Transparent liquid |

| Purity | ≥95.0% (GC) |

These physical properties influence the compound's behavior in various applications, particularly in formulations where viscosity, density, and thermal stability are important considerations .

Industrial Applications and Uses

2-Chloroethyl laurate demonstrates significant versatility across multiple industries due to its unique chemical structure and properties. Its applications span several sectors, reflecting its importance as both a final product and an intermediate.

Organic Synthesis Applications

One of the primary uses of 2-chloroethyl laurate is as an intermediate in organic synthesis pathways. The compound's reactive chloroethyl group provides an excellent handle for further chemical modifications, making it valuable in the synthesis of more complex molecules. This reactivity profile enables chemists to utilize 2-chloroethyl laurate as a building block in multi-step synthetic routes .

Personal Care and Cosmetic Applications

In the personal care industry, 2-chloroethyl laurate contributes significantly to product formulation and performance:

| Application | Function |

|---|---|

| Creams and Lotions | Enhances texture and stability |

| Cosmetic Products | Contributes to spreadability and skin feel |

| Emulsions | Assists in formation and stabilization |

| Moisturizers | Provides smooth application properties |

The compound's ability to enhance texture and stability in personal care formulations makes it particularly valuable in products where sensory attributes are critical to consumer acceptance .

Industrial and Technical Applications

Beyond personal care, 2-chloroethyl laurate finds applications in various industrial sectors:

| Industrial Sector | Application |

|---|---|

| Lubricants | Component in specialized industrial lubricant formulations |

| Coatings | Improves performance and durability of industrial coatings |

| Agricultural Products | Used in pesticide and herbicide formulations |

| Surfactants | Production of specialized surfactants |

The compound's properties make it suitable for these technical applications, where performance requirements are often stringent and specific .

Synthesis and Production Methods

While the search results don't provide specific methods for synthesizing 2-chloroethyl laurate itself, they offer insights into related esterification processes that may be relevant to its production.

Related Esterification Methods

A patent for synthesizing ethyl laurate, a related ester compound, describes a method using a cetyl trimethyl ammonium bromide-based eutectic solvent catalyst (CTAB-DES). While this specific method pertains to ethyl laurate rather than 2-chloroethyl laurate, the principles of the catalytic esterification process may provide insights into potential synthesis approaches for 2-chloroethyl laurate .

The patent outlines a green chemistry approach to esterification that could be adapted for other laurate esters:

| Synthesis Parameter | Conditions |

|---|---|

| Catalyst | CTAB-DES (cetyl trimethyl ammonium bromide-based eutectic solvent) |

| Temperature Range | 58-78°C |

| Reaction Time | 2-6 hours |

| Catalyst Recovery | Possible through phase separation and drying |

| Purification | Distillation under reduced pressure |

This approach offers advantages including low equipment corrosion, no waste acid discharge, easy recycling, and mild reaction conditions, which align with green chemistry principles .

| Specification | Value |

|---|---|

| Purity | ≥95.0% (GC) |

| Form | Clear Liquid |

| Available Sizes | 25g standard packaging |

| Storage Condition | Room temperature |

These specifications ensure consistent quality for research and development applications .

| Supplier | Packaging Size | Lead Time | Price Range |

|---|---|---|---|

| Chemical Suppliers | 25g | 10-20 days | Variable |

Pricing may vary depending on quantity, purity requirements, and regional factors .

Comparative Analysis with Similar Compounds

Understanding how 2-chloroethyl laurate compares to similar compounds provides context for its specific applications and properties.

Comparison with Ethyl Laurate

Ethyl laurate is a related ester compound that differs from 2-chloroethyl laurate in its alcohol component:

| Property | 2-Chloroethyl Laurate | Ethyl Laurate |

|---|---|---|

| Molecular Formula | C₁₄H₂₇ClO₂ | C₁₄H₂₈O₂ |

| Molecular Weight | 262.82 g/mol | 228.37 g/mol |

| Reactivity | Higher due to chlorine | Lower |

| Application Focus | Intermediate, specialized applications | Fragrances, flavors, biodiesel |

The presence of the chlorine atom in 2-chloroethyl laurate significantly alters its reactivity profile and applications compared to ethyl laurate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume